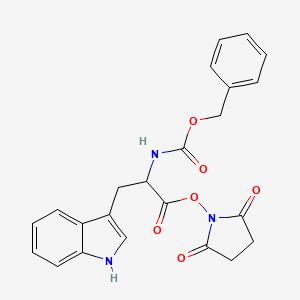
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Z-Trp-OSu typically involves the reaction of tryptophan with tert-butylchlorocarbonate. This reaction is carried out under specific experimental conditions to ensure the formation of the desired product . The process involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl group, followed by the formation of the N-hydroxysuccinimide ester.
Industrial Production Methods
In industrial settings, the production of Z-Trp-OSu follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-Trp-OSu undergoes various chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions involving Z-Trp-OSu include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from reactions involving Z-Trp-OSu depend on the specific nucleophiles and reaction conditions used. For example, the reaction with amines can lead to the formation of amide derivatives, while the reaction with alcohols can produce ester derivatives .
Scientific Research Applications
Z-Trp-OSu has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of peptide-based drugs and as a reagent in various organic synthesis reactions.
Medicine: The compound plays a crucial role in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Z-Trp-OSu is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Z-Trp-OSu involves its ability to react with nucleophiles, leading to the formation of covalent bonds. This property makes it a valuable reagent in peptide synthesis and protein modification. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Z-Trp-OSu include:
- Z-Trp-OMe
- Z-TRP-PHE-OH
Uniqueness
Z-Trp-OSu is unique due to its specific protective group and its ability to form stable N-hydroxysuccinimide esters. This makes it particularly useful in peptide synthesis and protein modification, where the stability and reactivity of the compound are crucial .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMKYGHASWACNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
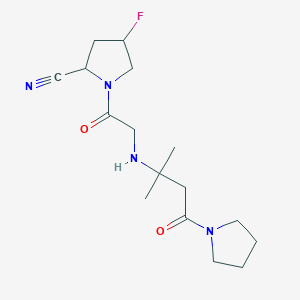
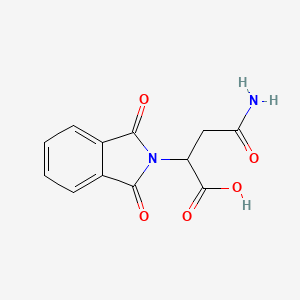
![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)
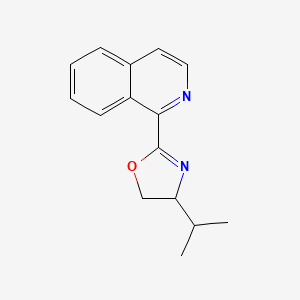
![11-Hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B13384298.png)

![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)
![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)
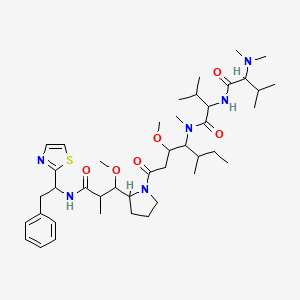
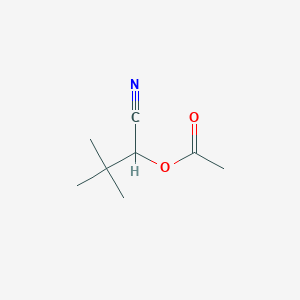
![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)
![4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid](/img/structure/B13384343.png)
![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
